molecular formula C9H11NO3 B2678476 2-(4-Nitrophenyl)propan-2-ol CAS No. 22357-57-9

2-(4-Nitrophenyl)propan-2-ol

Cat. No. B2678476
CAS RN: 22357-57-9
M. Wt: 181.191
InChI Key: BCERWYLBCDENFU-UHFFFAOYSA-N
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Description

“2-(4-Nitrophenyl)propan-2-ol” is a chemical compound with the molecular formula C9H11NO3 . It is also known by its IUPAC name “2-(4-nitrophenyl)-2-propanol” and has a molecular weight of 181.19 .


Molecular Structure Analysis

The InChI code for “2-(4-Nitrophenyl)propan-2-ol” is 1S/C9H11NO3/c1-9(2,11)7-3-5-8(6-4-7)10(12)13/h3-6,11H,1-2H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.


Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving “2-(4-Nitrophenyl)propan-2-ol”. More research is needed to provide a comprehensive chemical reactions analysis .

Scientific Research Applications

Safety And Hazards

“2-(4-Nitrophenyl)propan-2-ol” is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Future Directions

Significant efforts have been made in recent years to identify more environmentally benign and safe alternatives to side-chain protection and deprotection in solid-phase peptide synthesis (SPPS). Here, based on the 2-(o-nitrophenyl)propan-1-ol (Npp-OH) photolabile protecting group, a structural modification was carried out to synthesize a series of derivatives . This suggests that “2-(4-Nitrophenyl)propan-2-ol” and its derivatives could have potential applications in peptide synthesis and other areas of organic chemistry.

properties

IUPAC Name

2-(4-nitrophenyl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-9(2,11)7-3-5-8(6-4-7)10(12)13/h3-6,11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCERWYLBCDENFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Nitrophenyl)propan-2-ol

CAS RN

22357-57-9
Record name 2-(4-nitrophenyl)propan-2-ol
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